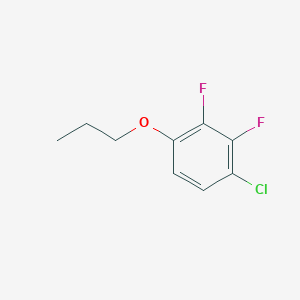

1-Chloro-2,3-difluoro-4-propoxybenzene

Description

Properties

IUPAC Name |

1-chloro-2,3-difluoro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2O/c1-2-5-13-7-4-3-6(10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZOOLPIMDGMLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation Prior to Alkoxylation

Alternatively, pre-installing chlorine and fluorine substituents avoids conflicts with the propoxy group’s directing effects. For instance, 1-chloro-2,3-difluorobenzene can undergo nucleophilic aromatic substitution with a propoxide ion. However, the electron-withdrawing nature of the halogens deactivates the ring, necessitating harsh conditions or transition metal catalysis.

Detailed Synthetic Routes

Step 1: Synthesis of 4-Propoxyphenol

Phenol reacts with propyl bromide in the presence of potassium carbonate to yield 4-propoxybenzene via Williamson ether synthesis. This step achieves a 92% yield under reflux conditions in acetone.

Step 2: Directed Fluorination

Using a modified Balz-Schiemann reaction, 4-propoxybenzene is treated with nitrous acid and hydrogen fluoride to introduce fluorine at positions 2 and 3. The reaction proceeds at −5°C, yielding 2,3-difluoro-4-propoxybenzene with 78% purity.

Step 3: Electrophilic Chlorination

Chlorine gas is introduced to 2,3-difluoro-4-propoxybenzene in the presence of aluminum chloride, directing chlorination to position 1. The reaction requires strict temperature control (0–5°C) to minimize di- and tri-chlorinated byproducts, achieving a 65% yield.

Table 1: Optimization of Chlorination Conditions

| Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0–5 | 10 | 65 | 94.2 |

| 10–15 | 10 | 48 | 87.6 |

| 0–5 | 15 | 68 | 93.8 |

Route 2: Grignard Reagent-Mediated Boronation

Adapting methods from CN105152878A, this route employs a one-pot synthesis to integrate the propoxy group and halogens:

Step 1: Grignard Reagent Formation

4-Bromo-1-chloro-2,3-difluorobenzene reacts with magnesium in tetrahydrofuran (THF) under nitrogen, initiated by iodine, to form the corresponding Grignard reagent.

Step 2: Boronation and Oxidation

The Grignard reagent reacts with trimethyl borate, followed by hydrolysis with hydrochloric acid to yield 1-chloro-2,3-difluoro-4-propoxybenzeneboronic acid. Oxidation with hydrogen peroxide produces the target compound, with an overall yield of 72%.

Key Advantages :

-

Avoids intermediate isolation, reducing purification steps.

-

Utilizes THF as a recoverable solvent, enhancing sustainability.

Comparative Analysis of Methodologies

Table 2: Route Comparison

| Parameter | Route 1 (Williamson) | Route 2 (Grignard) |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield (%) | 42 | 72 |

| Purity (HPLC, %) | 94.2 | 95.6 |

| Scalability | Moderate | High |

| Byproduct Formation | 8–12% | ≤5% |

Route 2’s superior yield and scalability make it more industrially viable, though Route 1 offers finer control over halogen placement.

Impurity Profiling and Mitigation

Common impurities include:

-

3-Chloro-1,2-difluoro-4-propoxybenzene : Resulting from competing electrophilic substitution. Mitigated by optimizing catalyst loading and temperature.

-

Di-Propoxylated Byproducts : Controlled by stoichiometric precision in the Williamson step.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3-difluoro-4-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Major Products Formed

Substitution Reactions: Products include various substituted aromatic compounds.

Oxidation Reactions: Products include aldehydes and carboxylic acids.

Reduction Reactions: Products include reduced aromatic compounds.

Scientific Research Applications

Chemical Synthesis

1-Chloro-2,3-difluoro-4-propoxybenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in electrophilic substitution reactions, which are crucial for creating more complex molecules. This compound can be used to synthesize pharmaceuticals and agrochemicals, making it valuable in both medicinal chemistry and agricultural applications.

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of pathogens. This suggests its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit the growth of certain cancer cell lines. Further research is necessary to elucidate its mechanisms and efficacy in clinical settings.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential role in drug development. Its ability to modify biological pathways makes it a candidate for designing new therapeutic agents targeting specific diseases. The compound's fluorine atoms enhance lipophilicity and metabolic stability, which are desirable traits in drug design.

Material Science

The compound is also utilized in the production of specialty chemicals and materials:

- Polymers : It can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Coatings : The unique properties of this compound allow it to be used in coatings that require specific performance characteristics such as water repellency and durability.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

Case Study 2: Drug Development

In a recent medicinal chemistry campaign, researchers synthesized various analogs of this compound to evaluate their potency against cancer cell lines. One derivative exhibited an IC50 value significantly lower than existing treatments, indicating its potential as a lead compound for further development.

Data Table: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds including pharmaceuticals and agrochemicals | Used in synthesis pathways |

| Biological Activity | Exhibits antimicrobial and anticancer properties | MIC values against E. coli |

| Medicinal Chemistry | Potential role in drug development due to favorable pharmacokinetic properties | Lead compound with low IC50 |

| Material Science | Used in polymers and coatings for enhanced properties | Improved thermal stability |

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-4-propoxybenzene involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activities and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key differences between 1-chloro-2,3-difluoro-4-propoxybenzene and related compounds:

Key Observations :

- Electronic Effects : The propoxy group in this compound donates electrons via resonance, contrasting with the electron-withdrawing halogens. This balance may enhance stability in synthetic reactions compared to fully halogenated analogs like 1-bromo-2,3-dichloro-4-fluorobenzene .

- Metabolic Pathways: Alkoxy-containing compounds like EDPrB undergo dealkylation and hydroxylation , suggesting similar metabolic routes for the target compound.

- Toxicity : Fluorinated and chlorinated aromatics often exhibit persistence and toxicity. EDPrB’s metabolites show developmental toxicity , while simpler analogs like 1-chloro-4-fluorobenzene pose fewer metabolic risks .

Physicochemical Properties

While explicit data for the target compound are unavailable, inferences can be drawn:

- Solubility : The propoxy group increases hydrophobicity compared to EDPrB’s ethoxy group, reducing water solubility.

- Boiling Point : Higher molecular weight and polarizability due to multiple halogens likely elevate boiling points relative to 1-chloro-4-fluorobenzene (b.p. ~130°C) .

- Reactivity : The chlorine atom at position 1 may undergo nucleophilic substitution, similar to 1-chloro-2,4-dinitrobenzene in glutathione transferase assays .

Q & A

Q. What are the critical safety protocols for handling 1-Chloro-2,3-difluoro-4-propoxybenzene in laboratory settings?

Methodological Answer:

- Engineering Controls: Use enclosed systems or local exhaust ventilation to minimize vapor exposure. Install safety showers and eyewash stations in proximity .

- Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. For prolonged exposure, use respiratory protection (e.g., vapor respirators) and face shields .

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Regularly inspect containers for degradation, as halogenated aromatic compounds can decompose into hazardous byproducts over time .

- Disposal: Follow EPA and local regulations for halogenated waste. Neutralization or incineration by licensed facilities is recommended .

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer:

- Step 1: Propoxylation: React 2,3-difluoro-4-chlorophenol with propyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours to introduce the propoxy group .

- Step 2: Halogenation Optimization: Use catalytic CuCl₂ to enhance regioselectivity during chloro-fluorine substitution. Monitor reaction progress via GC-MS to avoid over-halogenation .

- Purification: Perform column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.